N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound It is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amidation: The brominated intermediate is then reacted with 3-(4-methylpiperazin-1-yl)propanamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(3-fluoro-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(3-iodo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen atoms, such as chlorine, fluorine, or iodine.
Properties
Molecular Formula |
C15H22BrN3O |
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Molecular Weight |
340.26 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-12-3-4-13(11-14(12)16)17-15(20)5-6-19-9-7-18(2)8-10-19/h3-4,11H,5-10H2,1-2H3,(H,17,20) |
InChI Key |
IIDWVQCPFNXQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C)Br |
Origin of Product |
United States |
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